molecular formula C6H13NO2 B173919 N-(2-Methoxy-2-methylpropyl)formamide CAS No. 112129-25-6

N-(2-Methoxy-2-methylpropyl)formamide

Cat. No.: B173919
CAS No.: 112129-25-6
M. Wt: 131.17 g/mol
InChI Key: DYEBUUZRQLKSKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxy-2-methylpropyl)formamide: is an organic compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . This compound is characterized by the presence of a formamide group attached to a 2-methoxy-2-methylpropyl moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Methoxy-2-methylpropyl)formamide can be synthesized through the reaction of 2-methoxy-2-methylpropanol with formamide under specific conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products .

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxy-2-methylpropyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-Methoxy-2-methylpropyl)formamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-Methoxy-2-methylpropyl)formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with proteins or enzymes, leading to inhibition or modification of their activity. The compound may also interact with cellular pathways, affecting various biochemical processes .

Comparison with Similar Compounds

Uniqueness: N-(2-Methoxy-2-methylpropyl)formamide is unique due to the presence of the 2-methoxy-2-methylpropyl group, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other formamides and influences its applications in research and industry .

Properties

IUPAC Name

N-(2-methoxy-2-methylpropyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,9-3)4-7-5-8/h5H,4H2,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEBUUZRQLKSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563881
Record name N-(2-Methoxy-2-methylpropyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112129-25-6
Record name N-(2-Methoxy-2-methylpropyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of MIBAHCl (220.00 g, 99.0% (GC), 1.56 mol) in methyl formate (767.32 g, 12.73 mol) was heated to reflux, and triethylamine (175.39 g, 1.73 mol) was added dropwise. The reaction mixture was heated to reflux. The reaction was monitored by TLC until disappearance of MIBAHCl. After 68 hours, the resulting white suspension was cooled to room temperature the solution was filtered and the residue rinsed with diethyl ether (2862 mL). The filtrate was concentrated by rotary evaporation under reduced pressure and the product, a yellow oil, was distilled under reduced pressure (1.5 mmHg). MIBF was yielded as a colorless liquid (201.34 g, 98% yield, 99.8% (GC), b.p.: 120.0-120.5° C./1.50 mmHg); TLC Rf 0.2 (4:1 ethyl acetate/hexanes, detection with p-anisaldehyde spray); FTIR(neat): v 3300, 3061, 2977, 2938, 2831, 2751, 1671, 1534, 1469, 1385, 1368, 1287, 1238, 1183, 1164, 1079, 1034, 1004, 957, 858, 721, 666 cm−1; 1H-NMR(600 MHz, CDCl3): δ 1.13 (s, 6H, 2 CH3), 3.16 (s, 3H, OCH3), 3.28 (d, J=5.9 Hz, 2H, CH2 ), 6.12 (br s, 1H, NH), 8.19 (s, 1H, CHO); 13C-NMR (151 MHz, CDCl3): δ 22.5 (2 CH3), 46.0 (CH2), 49.4 (OCH3), 74.1 (C), 161.4 (CHO); MS (EI): m/z=132[M+H]+; MS (CI): m/z=132[M+H]+.
Quantity
767.32 g
Type
reactant
Reaction Step One
Quantity
175.39 g
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-methoxyisobutylamine (16.4 g, 0.16 mol) and a catalytic amount of p-toluenesulphonic acid (75 mg) at 0° C. was added slowly ethylformate (11.79 g, 12.92 ml, 0.16 mol). After the slightly exothermic reaction ceased, the solution was refluxed for 16 hours, and distilled through a Vigreux column to give 19.36 g (93%) of N-formyl-2-methoxyisobutylamine, bp 74° C./15 mm.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
12.92 mL
Type
reactant
Reaction Step One
Quantity
75 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methoxy-2-methylpropyl)formamide
Reactant of Route 2
Reactant of Route 2
N-(2-Methoxy-2-methylpropyl)formamide
Reactant of Route 3
Reactant of Route 3
N-(2-Methoxy-2-methylpropyl)formamide
Reactant of Route 4
Reactant of Route 4
N-(2-Methoxy-2-methylpropyl)formamide
Reactant of Route 5
Reactant of Route 5
N-(2-Methoxy-2-methylpropyl)formamide
Reactant of Route 6
Reactant of Route 6
N-(2-Methoxy-2-methylpropyl)formamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.